molecular formula C21H18N4OS B6565259 N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021251-98-8

N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No. B6565259
CAS RN: 1021251-98-8
M. Wt: 374.5 g/mol
InChI Key: LVHRYYBUZITATE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, commonly known as N-PMPPA, is a synthetic compound that has been studied extensively by scientists and researchers in recent years due to its potential applications in various fields. N-PMPPA is a small molecule that is composed of nitrogen, sulfur, and carbon atoms. It has a molecular weight of 348.43 g/mol and a chemical formula of C17H16N4O2S. N-PMPPA has been found to have a variety of biochemical and physiological effects on cells and organisms, and has been studied for its potential therapeutic applications in a range of medical conditions.

Scientific Research Applications

N-PMPPA has been studied extensively for its potential therapeutic applications in a variety of medical conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied for its potential use in the treatment of cancer, HIV/AIDS, and other infectious diseases. In addition, N-PMPPA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of N-PMPPA is not yet fully understood, however, it is believed to act as an inhibitor of protein kinase C (PKC). PKC is an enzyme that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-PMPPA is thought to exert its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects
N-PMPPA has been found to have a variety of biochemical and physiological effects on cells and organisms. In vitro studies have shown that N-PMPPA has anti-inflammatory effects, as it is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N-PMPPA has been found to have anti-tumor effects, as it is able to inhibit the growth of a variety of cancer cell lines. Finally, N-PMPPA has been found to have anti-viral effects, as it is able to inhibit the replication of a variety of viruses, including HIV-1 and influenza A virus.

Advantages and Limitations for Lab Experiments

N-PMPPA has a number of advantages for use in laboratory experiments. It is a small and stable molecule, making it easy to synthesize and store. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are also some limitations to the use of N-PMPPA in laboratory experiments. It is not water-soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very stable in acidic or basic solutions, making it difficult to use in certain types of experiments.

Future Directions

N-PMPPA has a number of potential applications in the field of medicine and biology. Future research should focus on further elucidating the exact mechanism of action of N-PMPPA, as well as on exploring its potential therapeutic applications in various medical conditions. In addition, further research should focus on the development of more efficient and cost-effective synthesis methods for N-PMPPA, as well as on the development of more stable and water-soluble forms of the compound. Finally, further research should focus on the development of novel compounds based on the structure of N-PMPPA, with the aim of improving its therapeutic efficacy and safety.

Synthesis Methods

N-PMPPA can be synthesized by a variety of methods, including the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and the Suzuki-Miyaura reaction. The most commonly used method is the Suzuki-Miyaura reaction, which involves the reaction of 4-methylphenylboronic acid with 2-phenylpyrazolo[1,5-a]pyrazin-4-yl sulfonyl chloride in the presence of a palladium catalyst. This reaction produces N-PMPPA as the main product, along with minor byproducts.

properties

IUPAC Name

N-(4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-7-9-17(10-8-15)23-20(26)14-27-21-19-13-18(16-5-3-2-4-6-16)24-25(19)12-11-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRYYBUZITATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

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